4-tert-butyl-N-(4-methoxyphenyl)benzenesulfonamide
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Overview
Description
4-tert-butyl-N-(4-methoxyphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H21NO3S and its molecular weight is 319.42. The purity is usually 95%.
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Scientific Research Applications
1. Role in Redox Chemistry
4-tert-butyl-N-(4-methoxyphenyl)benzenesulfonamide derivatives have been explored in redox chemistry. A study by Chatterjee et al. (2022) examined a compound structurally similar to this compound, demonstrating its application in understanding redox non-innocent molecules and their biological activities (Chatterjee et al., 2022).
2. Synthesis and Crystallography
In the field of synthesis and crystallography, Balu and Gopalan (2013) synthesized a derivative of this compound, focusing on its crystal structure, which showed extensive π–π interactions and intermolecular hydrogen bonding. This study contributes to the understanding of molecular interactions in crystalline structures (Balu & Gopalan, 2013).
3. Chemical Transformations and Reactivity
The compound has also been investigated for its chemical reactivity. Guinchard et al. (2005) explored tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class of compounds related to this compound, revealing their potential as building blocks in organic synthesis and their behavior as N-(Boc)-protected nitrones (Guinchard et al., 2005).
4. Molecular Electronics
Stuhr-Hansen et al. (2005) discussed the use of similar sulfonamide derivatives as building blocks for molecular wires in the field of molecular electronics. Their study highlights the utility of these compounds in creating efficient synthetic transformations for electronic applications (Stuhr-Hansen et al., 2005).
5. Biological Screening
Rehman et al. (2011) synthesized a series of N-substituted sulfonamides, closely related to this compound, and screened them for biological activities, demonstrating their potential in biochemistry and pharmacology (Rehman et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-tert-butyl-N-(4-methoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-17(2,3)13-5-11-16(12-6-13)22(19,20)18-14-7-9-15(21-4)10-8-14/h5-12,18H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLDGHUZASRCPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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